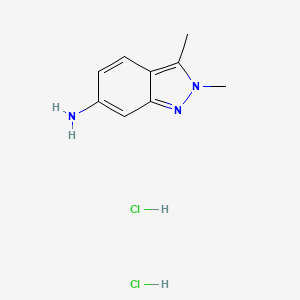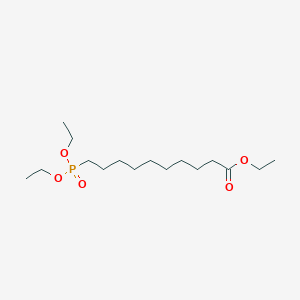
Ethyl 10-(diethoxyphosphoryl)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10-(diethoxyphosphoryl)decanoate is a chemical compound with the molecular formula C16H33O5P and a molecular weight of 336.4 g/mol . It is an ester derivative of decanoic acid and contains a diethoxyphosphoryl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 10-(diethoxyphosphoryl)decanoate can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. One common method involves using a solid catalyst such as Amberlyst 15. The reaction is typically carried out in a small batch reactor under optimal conditions, including a 1:7 molar ratio of decanoic acid to ethanol, 9 wt% catalyst loading, and a temperature of 348 K .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to maximize production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-(diethoxyphosphoryl)decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 10-(diethoxyphosphoryl)decanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 10-(diethoxyphosphoryl)decanoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in biochemical assays and drug delivery systems, where the compound’s ability to modify enzyme activities or cellular uptake is studied .
Comparison with Similar Compounds
Ethyl 10-(diethoxyphosphoryl)decanoate can be compared with other similar compounds, such as:
Ethyl decanoate: Lacks the diethoxyphosphoryl group, making it less reactive in certain chemical reactions.
Diethyl decylphosphonate: Similar structure but with different ester groups, affecting its chemical properties and applications.
Decanoic acid: The parent acid of this compound, used in similar applications but with different reactivity profiles.
This compound stands out due to its unique combination of ester and diethoxyphosphoryl groups, providing distinct chemical properties and reactivity that are valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 10-diethoxyphosphoryldecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33O5P/c1-4-19-16(17)14-12-10-8-7-9-11-13-15-22(18,20-5-2)21-6-3/h4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENPPLSBHPUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
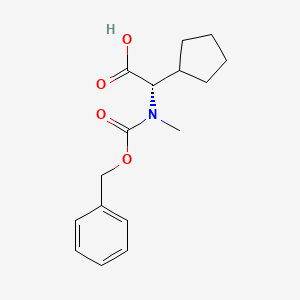
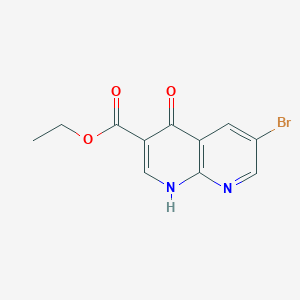
![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
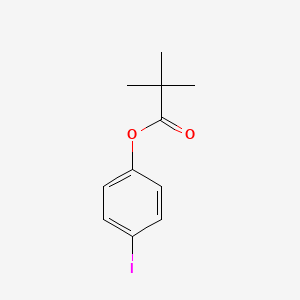
![tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B8090430.png)
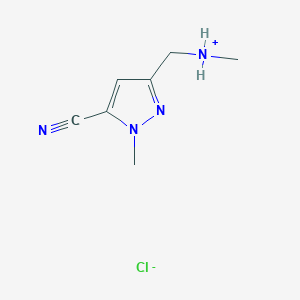
![6-(Pyridin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8090438.png)

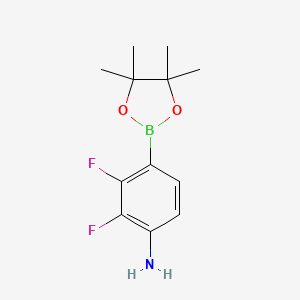
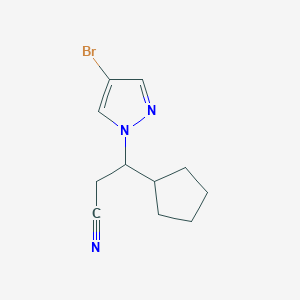
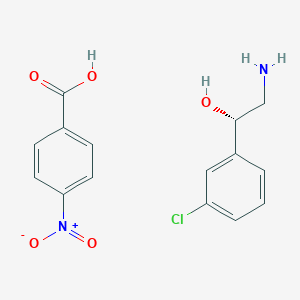

![8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B8090503.png)
